2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a methoxy group and a thiazolyl-piperidinyl-methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with a piperidine derivative. The resulting intermediate is further reacted with a nicotinamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the nitro group may produce an aminonicotinamide derivative.
Scientific Research Applications
2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with cellular proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
- N-(1,3-thiazol-2-yl)-2-methoxybenzamide
- 2-methoxy-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Uniqueness
2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-15-13(5-2-6-17-15)14(21)19-10-12-4-3-8-20(11-12)16-18-7-9-23-16/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEDNDSUOBATJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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